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Compound of Interest

Compound Name: Cyclobendazole

Cat. No.: B1669400 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of Cyclobendazole (CAS Number:

31431-43-3), a benzimidazole derivative, for researchers, scientists, and professionals in drug

development. The document outlines its chemical properties, mechanism of action, and

summarizes key experimental findings.

Core Chemical and Physical Properties
Cyclobendazole, also known as ciclobendazole, is a methyl carbamate ester derivative of

benzimidazole.[1] Its fundamental properties are summarized below for easy reference.

Property Value Citation(s)

CAS Number 31431-43-3 [2][3][4]

Molecular Formula C₁₃H₁₃N₃O₃

Molecular Weight 259.26 g/mol

Synonyms
Ciclobendazole, R 17147, CC

2481, Haptocil

Mechanism of Action
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As a member of the benzimidazole class of anthelmintics, the primary mechanism of action of

Cyclobendazole is the disruption of microtubule polymerization in parasitic worms. This action

is selective for the tubulin of the parasite over that of the host. The inhibition of microtubule

formation leads to the impairment of essential cellular functions in the parasite, including

glucose uptake and intracellular transport, ultimately resulting in cell death and expulsion of the

parasite from the host.

More recent research into the benzimidazole class of compounds has revealed potential

anticancer properties. This is attributed to their ability to interfere with microtubule-dependent

processes in cancer cells and to inhibit key signaling pathways involved in tumor growth and

angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
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Mechanism of anthelmintic action of Cyclobendazole.
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Potential inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols Summary
Detailed experimental protocols for Cyclobendazole are primarily found in literature from the

1970s. While full-text access to these articles is limited, the following summaries are based on

the available abstracts and general knowledge of methodologies from that period.

Synthesis and Anthelmintic Activity
A series of alkyl-(5-acyl-1-H-benzimidazol-2-yl)-carbamates, including Cyclobendazole, were

synthesized and screened for anthelmintic activity. The synthesis likely involved the reaction of

a substituted o-phenylenediamine with a cyanate or a related reagent to form the

benzimidazole ring, followed by acylation at the 5-position. The anthelmintic activity was

evaluated in vivo in rodent models infected with gastrointestinal nematodes.

Pharmacokinetics in Rats and Dogs
The disposition of radiolabeled Cyclobendazole (methyl-¹⁴C-5-cyclopropylcarbonyl-2-

benzimidazole carbamate) was studied in rats and dogs. The likely protocol involved:

Administration: Oral or intravenous administration of the ¹⁴C-labeled compound.

Sample Collection: Collection of urine, feces, and blood samples at various time points.
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Analysis: Measurement of radioactivity in the collected samples using liquid scintillation

counting. Metabolites were likely separated using techniques such as thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC) and identified

using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Embryotoxic and Antimitotic Properties
The embryotoxic and antimitotic properties of a series of benzimidazoles, including

Cyclobendazole, were investigated. The experimental approach likely included:

Embryotoxicity: Administration of the compound to pregnant rats at different doses during

specific stages of gestation. The effects on fetal development, including malformations and

resorptions, were then assessed.

Antimitotic Activity: In vitro studies using cell cultures (e.g., tumor cell lines or stimulated

lymphocytes) to observe the effect of the compound on cell division (mitosis). This would

involve treating the cells with various concentrations of the drug and then examining the

mitotic index and for any abnormalities in the mitotic spindles.

Clinical Evaluation
A clinical study evaluated the efficacy of Cyclobendazole in treating human helminth

infections. The protocol involved:

Patient Population: A group of patients diagnosed with infections such as trichuriasis,

ascariasis, and hookworm.

Treatment Regimen: Administration of Cyclobendazole at different daily doses over a period

of several days.

Efficacy Assessment: Examination of stool samples for the presence of parasite eggs before

and after treatment to determine the cure rate and egg reduction rate.

Conclusion
Cyclobendazole is a well-characterized benzimidazole anthelmintic with a primary mechanism

of action involving the disruption of microtubule polymerization in parasites. Historical studies

have established its efficacy and pharmacokinetic profile. More recent research on the
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benzimidazole class suggests potential for repurposing these compounds as anticancer

agents, warranting further investigation into their effects on signaling pathways such as

VEGFR-2. While detailed historical experimental protocols are not readily available in their

entirety, the summaries provided offer insight into the foundational research conducted on this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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